molecular formula C12H14ClFN2O2 B2425084 6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 1036926-61-0

6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Cat. No.: B2425084
CAS No.: 1036926-61-0
M. Wt: 272.7
InChI Key: CBLGBDAIQCOCDJ-UHFFFAOYSA-N
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Description

6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one;hydrochloride is a synthetic compound with a unique spiro structure, which includes a benzoxazine and a piperidine ring

Scientific Research Applications

6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one has several scientific research applications:

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by the presence of halogen derivatives, which help in the formation of the spiro structure. The yields of the target product can range from 55% to 92%, depending on the reaction conditions and the purity of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar structure but with a benzoxazole ring instead of a benzoxazine ring.

    6-Fluoro-4,4’-piperidin-2-one: Similar structure but lacks the benzoxazine ring.

Uniqueness

6-Fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGBDAIQCOCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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